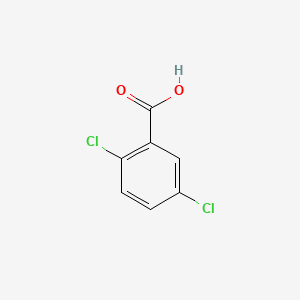

2,5-Dichlorobenzoic acid

描述

2,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms. This compound is known for its white crystalline appearance and is used in various chemical and industrial applications .

作用机制

Target of Action

2,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid . It is primarily targeted by certain strains of bacteria, such as Pseudomonas sp. CPE2 . These bacteria have evolved to utilize this compound as a source of carbon and energy .

Mode of Action

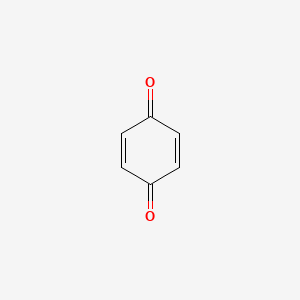

The primary interaction of this compound with its bacterial targets involves its conversion to 4-chlorocatechol . This conversion is facilitated by specific enzymes within the bacteria, allowing them to metabolize the compound .

Biochemical Pathways

The biochemical pathway involved in the metabolism of this compound is part of the broader class of chlorobenzoic acid degradation pathways . The compound is first converted to 4-chlorocatechol, which then enters the 3-oxoadipic acid degradation pathway . This pathway ultimately leads to the formation of intermediates of the tricarboxylic acid cycle .

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. Given its chemical structure and properties, it can be inferred that it is moderately soluble in water , which may influence its bioavailability.

Result of Action

The primary result of the action of this compound is its conversion to 4-chlorocatechol, which can then be further metabolized by the bacteria . This allows the bacteria to utilize the compound as a source of carbon and energy .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of certain bacterial strains capable of metabolizing the compound is a key factor . Additionally, the compound’s volatility and solubility can affect its distribution in the environment . .

生化分析

Biochemical Properties

It has been reported that 4-chloropyrocatechol is formed as a result of the oxidation of 2,5-dichlorobenzoate by Pseudomonas stutzeri . This suggests that 2,5-Dichlorobenzoic acid may interact with certain enzymes and proteins in biochemical reactions .

Cellular Effects

It has been reported that exposure to this compound can lead to skin and eye irritation, and may affect the respiratory system

Molecular Mechanism

It is known that this compound can undergo various chemical reactions, suggesting that it may interact with biomolecules at the molecular level .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have been studied. It has been reported that this compound is stable under normal conditions

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. It has been reported that this compound has a moderate mammalian oral toxicity .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It has been reported that this compound is converted to 4-chlorocatechol by Pseudomonas sp. CPE2 strain .

Transport and Distribution

It is known that this compound is moderately soluble in water, suggesting that it may be transported and distributed in aqueous environments .

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzoic acid is typically synthesized by reacting p-dichlorobenzene with phosgene to produce 2,5-dichlorobenzoyl chloride, which is then hydrolyzed to yield this compound . The reaction conditions involve controlling the temperature and using appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques .

化学反应分析

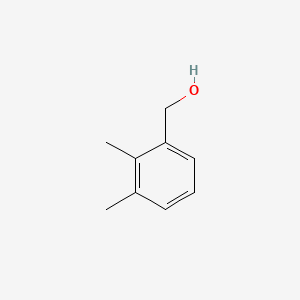

Types of Reactions: 2,5-Dichlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Products: Various substituted benzoic acids.

Oxidation Products: Chlorinated benzoic acids with additional functional groups.

Reduction Products: Chlorinated benzyl alcohols or aldehydes.

科学研究应用

2,5-Dichlorobenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a calibration standard in gas-phase reaction studies and as an intermediate in organic synthesis.

Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of herbicides and pesticides due to its stability and effectiveness.

相似化合物的比较

- 2,4-Dichlorobenzoic Acid

- 3,5-Dichlorobenzoic Acid

- 2,6-Dichlorobenzoic Acid

Comparison: 2,5-Dichlorobenzoic acid is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting points, and reactivity patterns, making it suitable for specific applications .

属性

IUPAC Name |

2,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTQYSFCFOGITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024978 | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dichlorobenzoic acid appears as needles (from water) or white powder. (NTP, 1992), Solid; [CAMEO] White to beige powder; [Acros Organics MSDS] | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

574 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000447 [mmHg] | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

50-79-3, 35915-19-6 | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4(or 2,5)-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7CMR0GSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

304 to 309 °F (NTP, 1992) | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,5-dichlorobenzoic acid (chloramben) affect plants?

A1: Chloramben is a pre-emergence herbicide, meaning it primarily affects plants as they germinate. While the exact mechanism of action is not fully elucidated, research suggests that chloramben may interfere with various plant processes, including cell division and growth [, ].

Q2: Are some plant species more tolerant to chloramben than others?

A2: Yes, significant variations in tolerance exist. For example, morning glory exhibits greater tolerance than velvetleaf []. This difference is attributed to the faster rate at which morning glory converts absorbed chloramben into a less toxic form, N-(3-carboxy-2,5-dichlorophenyl)-glucosylamine (N-glucosyl amiben) [].

Q3: How does light exposure impact the herbicidal activity of chloramben?

A3: Laboratory studies show that exposure to light can reduce the herbicidal activity of chloramben. In one study, amiben lost 40-60% of its activity after just 2-4 hours of irradiation []. The effect of sunlight on chloramben applied to soil depends on soil moisture content. Wet soil exposed to sunlight showed an 11-14% reduction in chloramben activity, while no significant loss was observed in dry soil [].

Q4: How does soil composition affect chloramben persistence?

A4: Soil properties like clay and organic matter content significantly influence chloramben persistence. Higher clay and organic matter content generally leads to increased persistence of dicamba and tricamba, but decreased persistence of fenac and methoxy fenac [].

Q5: Do earthworms play a role in chloramben metabolism?

A6: Yes, earthworms contribute to chloramben degradation. Interestingly, earthworms from plots with a history of chloramben treatment exhibited enhanced metabolism of the herbicide compared to worms from untreated plots [].

Q6: How does chloramben behave in soil?

A7: Chloramben's behavior in soil is influenced by factors like soil type, moisture, and temperature. For example, the methyl ester of chloramben resists leaching in various Arkansas soils, while its ammonium and aluminum salts leach easily []. The methyl ester is also rapidly hydrolyzed in these soils, a process influenced by factors like soil sterilization, moisture, and temperature [].

Q7: Can activated carbon be used to protect crops from chloramben injury?

A8: Yes, applying a layer of activated carbon and vermiculite mixture over seeds can protect upland rice from chloramben injury []. This method proved more effective than seed pelleting with activated carbon or band application of activated carbon slurry [].

Q8: Does the formulation of chloramben affect its efficacy?

A9: Yes, formulation plays a crucial role in chloramben's activity. For example, the ammonium salt of chloramben proved more effective in controlling weeds than the amide form []. Additionally, the addition of oil concentrates to chloramben formulations enhanced its efficacy against velvetleaf, particularly in reducing seed capsule production [].

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula is C7H3Cl2O2, and the molecular weight is 191.01 g/mol.

Q10: What spectroscopic data is available for this compound?

A10: While specific spectroscopic data is not provided in these research papers, this compound can be characterized using various techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry. These techniques provide information about the compound's structure, functional groups, and fragmentation patterns.

Q11: What is known about the stability of this compound in different environments?

A12: The stability of this compound is influenced by factors like pH, temperature, and light exposure. For example, dicamba (2-methoxy-3,6-dichlorobenzoic acid) degrades faster in Sharpsburg silty clay loam soil compared to Anselmo sandy loam soil, and degradation is more rapid in topsoil than subsoil []. Additionally, dicamba's phytotoxicity increases at higher temperatures (60°C) [].

Q12: How do structural modifications of this compound affect its herbicidal activity?

A13: Modifying the structure of this compound can significantly alter its herbicidal activity and selectivity. For instance, replacing the chlorine atoms with bromine or methyl groups can impact its effect on common scab in potatoes [].

Q13: How is this compound analyzed and quantified in various matrices?

A13: Several analytical methods can be employed to detect and quantify this compound in different matrices:

- Gas chromatography-mass spectrometry (GC-MS): This technique is highly sensitive and specific for analyzing chloramben in complex matrices like soil [].

- High-performance liquid chromatography (HPLC): HPLC offers a versatile method for separating and quantifying chloramben and its metabolites in various samples [].

Q14: What is the environmental fate of this compound?

A16: this compound's persistence and degradation in the environment depend on various factors like soil type, moisture, temperature, and microbial activity. While some studies suggest it degrades relatively rapidly [], others indicate potential for persistence, especially in specific soil types or under certain conditions []. Further research is crucial to fully understand its long-term environmental fate and potential impact.

Q15: Are there alternative herbicides to this compound?

A17: Numerous alternative herbicides are available, each with its own efficacy and selectivity profile. Some alternatives mentioned in the provided research papers include atrazine, trifluralin, propachlor, and linuron [, ]. The choice of herbicide depends on factors like target weeds, crop tolerance, and environmental considerations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B7766962.png)